A Technical Guide to the Thermodynamic Stability of 3-Amino-6-methylpiperidin-2-one Lactam Rings
A Technical Guide to the Thermodynamic Stability of 3-Amino-6-methylpiperidin-2-one Lactam Rings
Abstract
This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the 3-amino-6-methylpiperidin-2-one lactam ring, a heterocyclic scaffold of interest in medicinal chemistry and drug development. We delve into the fundamental principles of lactam stability, including ring strain, amide resonance, and the stereoelectronic influence of substituents. Through a detailed examination of the amino and methyl groups at the C3 and C6 positions, respectively, this guide elucidates their individual and synergistic effects on ring conformation and overall stability. Methodologies for the experimental and computational assessment of thermodynamic stability are presented, offering researchers a robust framework for evaluating substituted lactam systems. The guide culminates in a comparative analysis of the diastereomeric forms of 3-amino-6-methylpiperidin-2-one, providing insights into their relative stabilities and informing rational drug design.
Introduction to Lactam Ring Stability
Lactams, or cyclic amides, are a cornerstone of organic and medicinal chemistry. Their presence in blockbuster β-lactam antibiotics like penicillins and cephalosporins underscores their biological significance.[1] Beyond antibiotics, the lactam motif is a prevalent feature in a diverse array of pharmaceuticals and natural products. The thermodynamic stability of the lactam ring is a critical parameter that dictates its reactivity, shelf-life, and metabolic fate.[2][3][4][5] An unstable lactam may be prone to hydrolysis, limiting its viability as a drug candidate.[6] Conversely, an overly stable ring may lack the requisite reactivity for its intended biological target.
This guide focuses specifically on the 3-amino-6-methylpiperidin-2-one scaffold. As a δ-lactam (a six-membered ring), it serves as an excellent model to explore the nuanced interplay of factors that govern stability. Understanding these principles is paramount for researchers aiming to fine-tune the properties of lactam-containing molecules for therapeutic applications.
Foundational Pillars of Lactam Stability
The thermodynamic stability of a lactam is not governed by a single factor but is rather the result of a delicate balance between several competing energetic contributions.
Ring Strain
Ring strain is a measure of the inherent destabilization of a cyclic molecule compared to a strain-free acyclic analogue.[7] It arises from bond angle deviation (Baeyer strain), torsional strain from eclipsing interactions (Pitzer strain), and unfavorable transannular interactions.[7][8] Generally, the ring strain energy (RSE) of saturated rings decreases as the ring size increases from three to six members.[9][10]
| Ring System | Ring Size | Approximate Ring Strain Energy (kcal/mol) |
| Aziridine (3-membered) | 3 | ~27 |
| Azetidine (4-membered) | 4 | ~26 |
| Pyrrolidine (5-membered) | 5 | ~6 |
| Piperidine (6-membered) | 6 | ~0-2 |
Table 1: Approximate Ring Strain Energies (RSE) of Saturated Nitrogen Heterocycles. Six-membered rings like piperidine are considered to have minimal ring strain.[8][9][11]
The piperidin-2-one ring, being six-membered, is largely free of the significant angle strain that makes smaller lactams, like the four-membered β-lactams, highly susceptible to nucleophilic attack.[12] This inherent low strain is a primary contributor to its thermodynamic stability.
Amide Resonance
A crucial stabilizing factor in all amides, including lactams, is resonance. The lone pair of electrons on the nitrogen atom can be delocalized into the adjacent carbonyl group.[13][14]
This delocalization has two major consequences:
-
Increased Stability: It lowers the overall energy of the system.
-
Planarity: It imparts partial double-bond character to the C-N bond, forcing the amide group (O=C-N-H) into a planar conformation.
In a lactam ring, the constraint of cyclization can affect the ideal planarity of the amide bond. In piperidin-2-one, the six-membered ring can comfortably adopt a chair or twist-boat conformation that accommodates a nearly planar amide group, thus preserving most of the resonance stabilization energy.
The Influence of Substituents on the 3-Amino-6-methylpiperidin-2-one Ring
The introduction of substituents dramatically alters the stability landscape of the parent piperidin-2-one ring. The specific placement and stereochemistry of the 3-amino and 6-methyl groups are critical.
The 6-Methyl Group: A Conformational Anchor
A methyl group at the C6 position, adjacent to the ring nitrogen, primarily exerts a steric influence. In a chair-like conformation, the methyl group can occupy either an axial or an equatorial position.
-
Equatorial Position: This is generally the more stable conformation, as it minimizes steric clashes (1,3-diaxial interactions) with other axial hydrogens on the ring.
-
Axial Position: This conformation is destabilized by steric repulsion, forcing the ring into a higher energy state.
The preference for the equatorial position helps to "lock" the ring into a preferred conformation, which can have cascading effects on the overall stability and the orientation of the substituent at the C3 position.
The 3-Amino Group: A Stereoelectronic Modulator
An amino group at the C3 position introduces both steric and electronic effects.
-
Electronic Effects: The amino group is electron-donating by nature. However, its proximity to the electron-withdrawing carbonyl group of the amide creates a complex electronic environment. The primary influence is an inductive electron-withdrawing effect due to the electronegativity of the nitrogen atom, which can slightly destabilize the electron-deficient carbonyl carbon.[15]
-
Stereochemical Effects: Like the methyl group, the amino group can be either axial or equatorial. The thermodynamic preference will depend on minimizing steric interactions.
-
Intramolecular Hydrogen Bonding: A key consideration for the 3-amino group is its potential to form an intramolecular hydrogen bond with the carbonyl oxygen. This can occur in specific conformations and would significantly stabilize the molecule.
Diastereomeric Considerations: Cis vs. Trans Isomers
The relative orientation of the 3-amino and 6-methyl groups gives rise to cis and trans diastereomers, which will have different thermodynamic stabilities.[16][17]
-
Trans Isomer: Typically, in a disubstituted cyclohexane or piperidine ring, the trans isomer where both bulky substituents can occupy equatorial positions is the most stable.[18][19][20] For 3,6-disubstituted piperidin-2-one, a trans configuration would likely allow both the 6-methyl and 3-amino groups to be in equatorial or pseudo-equatorial positions in a stable chair conformation, minimizing steric strain.
-
Cis Isomer: In the cis isomer, one substituent must necessarily occupy a less favorable axial or pseudo-axial position, introducing destabilizing 1,3-diaxial interactions.
Therefore, it is generally predicted that the trans-3-amino-6-methylpiperidin-2-one would be the thermodynamically more stable diastereomer .
Methodologies for Assessing Thermodynamic Stability
A combination of experimental and computational methods is required for a thorough assessment of lactam stability.
Experimental Approaches
Protocol: Determining Gibbs Free Energy of Lactam Hydrolysis via Chemical Equilibration
The Gibbs free energy of hydrolysis (
Objective: To determine the equilibrium constant (
Materials:
-
3-Amino-6-methylpiperidin-2-one (cis and trans isomers)
-
6-Amino-4-aminoheptanoic acid (the corresponding hydrolyzed product)
-
Buffered aqueous solutions (e.g., phosphate or borate buffers) at various pH values (e.g., 5, 7, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Thermostated incubator or water bath
-
pH meter
-
Analytical balance and volumetric flasks
Methodology:
-
Standard Preparation: Prepare stock solutions of the lactam and the open-chain amino acid of known concentrations in the chosen buffer. Create a series of calibration standards for both compounds.
-
Reaction Setup:
-
Forward Reaction (Hydrolysis): Accurately weigh and dissolve a known amount of the lactam in multiple vials containing the buffer solution to a final concentration of ~10 mM.
-
Reverse Reaction (Cyclization): Separately, dissolve a known amount of the amino acid in the same buffer to the same molar concentration.
-
Rationale: Approaching equilibrium from both directions is a self-validating step to ensure a true thermodynamic equilibrium is reached.
-
-
Equilibration: Place all vials in a thermostated incubator set to a standard temperature (e.g., 37°C). Allow the reactions to equilibrate for an extended period (this may range from days to weeks, and must be determined empirically by sampling over time).
-
Sampling and Analysis:
-
At regular intervals (e.g., 24, 48, 96, 168 hours), withdraw a small aliquot from each vial.
-
Immediately quench any further reaction by diluting the aliquot in the mobile phase or a suitable solvent.
-
Analyze the samples by HPLC to determine the concentrations of both the lactam and the amino acid.
-
-
Confirmation of Equilibrium: Equilibrium is reached when the concentrations of the lactam and amino acid no longer change over successive time points for both the forward and reverse reactions.
-
Calculation:
-
Once equilibrium is confirmed, calculate the equilibrium constant:
-
Calculate the standard Gibbs free energy of hydrolysis using the equation:
where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
-
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of different isomers and conformers.[21][22]
Workflow: DFT Calculation of Relative Diastereomer Stability
Objective: To calculate the relative electronic energies of the cis and trans isomers of 3-amino-6-methylpiperidin-2-one.
-
Structure Building: Construct 3D models of both the cis and trans isomers of 3-amino-6-methylpiperidin-2-one using molecular modeling software.
-
Conformational Search: Perform a systematic conformational search for each isomer to locate the lowest energy conformers (e.g., different chair and boat forms, and different orientations of the substituents).
-
Geometry Optimization: Optimize the geometry of the most stable conformers for each isomer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy structure on the potential energy surface.
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energy (ZPVE) and Gibbs free energies.
-
Relative Energy Calculation: The difference in the calculated Gibbs free energies between the most stable conformers of the cis and trans isomers gives the predicted relative thermodynamic stability (
).
| Isomer | Expected Relative Gibbs Free Energy ( | Rationale |
| trans-3-Amino-6-methylpiperidin-2-one | 0 kcal/mol (Reference) | Both bulky substituents can occupy sterically favored equatorial positions in a low-energy chair conformation. |
| cis-3-Amino-6-methylpiperidin-2-one | > 0 kcal/mol | One substituent is forced into a sterically hindered axial position, leading to destabilizing 1,3-diaxial interactions. |
Table 2: Predicted Relative Thermodynamic Stabilities of Diastereomers. The trans isomer is expected to be the more stable ground state.
Conclusion and Implications
The thermodynamic stability of the 3-amino-6-methylpiperidin-2-one lactam ring is a multifactorial property governed by its inherently low ring strain, significant amide resonance stabilization, and the stereoelectronic effects of its substituents. The six-membered δ-lactam core provides a robust and relatively stable platform. The substituents at the C3 and C6 positions dictate the conformational preferences and introduce steric and electronic perturbations.
Our analysis strongly suggests that the trans diastereomer, which allows both the methyl and amino groups to reside in sterically favorable equatorial positions, is thermodynamically more stable than the corresponding cis isomer. This stability difference has profound implications for drug development professionals. In synthesizing derivatives, reaction conditions may favor the kinetic or thermodynamic product.[18][19] Understanding the inherent stability of each isomer is crucial for designing syntheses that selectively yield the desired compound and for predicting the potential for in vivo epimerization. The methodologies outlined in this guide provide a clear path for researchers to quantify these stabilities, enabling more informed decisions in the design and development of novel lactam-based therapeutics.
References
- D. Hughes, D.I. Andersson. (2017). Evolutionary consequences of drug resistance: shared principles across diverse targets and organisms.
- Arnold, J. et al. (2020). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
- Al-Hourani, B.J. (2011). Novel and Recent Synthesis and Applications of β-Lactams. International Journal of Molecular Sciences, 12(12), 8595-8629.
- Rostami, A., & Bayat, Y. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(49), 34659-34671.
- Page, M. I. (2002). The Mechanisms of Reactions of β-Lactams. In The Chemistry of β-Lactams (pp. 143-186). Springer, Berlin, Heidelberg.
- Koca, M. I., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, 15(7), e0236198.
- Reddit. (2016). Modifying Beta Lactams for Stability? r/chemistry.
- Lawer, A., et al. (2018). Lactam ring‐expansion reactions and DFT calculations.
- Koca, M. I., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media.
- Zhou, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(2), e00871-23.
- Singh, R., et al. (2020). Synthesis of β-Lactams. Encyclopedia.pub.
- Unknown. (n.d.). Ring Strain. Chemistry Steps.
- Van Brabandt, W., et al. (2006). Gibbs free energy profile for the ring transformation of...
- Fizer, O., et al. (2016).
- Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of the Sciences in Philadelphia.
- Valero, E., et al. (2023).
- Unknown. (n.d.). Gibbs Free Energy. UCLA Chemistry.
- Gilmartin, C., et al. (2023). Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy, 30(e1), e1-e7.
- Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328–4331.
- Miller, M. J. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843360.
- El-Gindy, A., et al. (2019). New ecological method for determination of different β-lactams: application to real human plasma samples. RSC Advances, 9(39), 22621-22630.
- Grygorenko, O. O., et al. (2017). Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation?. The Journal of organic chemistry, 82(17), 8959–8967.
- Zhou, J., et al. (2024).
- Stoyanov, S., et al. (2002). Theory supplemented by experiment. Electronic effects on the rotational stability of the amide group in p-substituted acetanilides. Journal of Molecular Structure: THEOCHEM, 589-590, 235-242.
- Zhou, J., et al. (2024).
- Mlinarić-Majerski, K., et al. (2013). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis.
- Zhang, Z., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv.
- Baldock, R. W., & Katritzky, A. R. (1968). The conformational analysis of saturated heterocycles. Part XVIII. The orientation of NH-groups in piperidines and morpholines from infrared spectroscopy. Journal of the Chemical Society B: Physical Organic, 1470-1476.
- National Center for Biotechnology Information. (n.d.). 6-Methylpiperidin-2-one. PubChem.
- Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- Frau, J., et al. (1996). Alkaline Hydrolysis of a gamma-Lactam Ring.
- Coldham, I., et al. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry, 71(5), 2028-2038.
- Coldham, I., et al. (2006).
- LibreTexts. (2023). Gibbs (Free) Energy. Chemistry LibreTexts.
- Strieth-Kalthoff, F., et al. (2021). Strain Release Chemistry of Photogenerated Small‐Ring Intermediates. Chemistry – A European Journal, 27(15), 4500-4520.
- Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306.
- Smith, W. B. (n.d.). Amine Reactivity.
- Rex, A. J., & Parthiban, P. (2017). Conformational analysis of piperidones.
- Sigma-Aldrich. (n.d.). (R)-6-Methylpiperidin-2-one. Sigma-Aldrich.
- George, J., et al. (2003). Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 13(9), 1639-1642.
- George, J., et al. (2003). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(11), 2205-2215.
- Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(43), 12891-12899.
Sources
- 1. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ring Strain [ns1.almerja.com]
- 8. Strain Release Chemistry of Photogenerated Small‐Ring Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 13. webhome.auburn.edu [webhome.auburn.edu]
- 14. Amine Reactivity [www2.chemistry.msu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
